molecular formula C13H8O3 B11890620 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 79039-95-5

4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one

Cat. No.: B11890620
CAS No.: 79039-95-5
M. Wt: 212.20 g/mol
InChI Key: LHBQCLZTFBOYKE-UHFFFAOYSA-N
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Description

Significance of 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one within Heterocyclic Chemistry

Within the broader family of naphthopyranones, This compound holds particular significance. Its structure is analogous to the well-known 4-hydroxycoumarins, a class of compounds extensively studied for their biological activities. wikipedia.orgnih.gov The presence of the 4-hydroxy group is a key structural feature, influencing the molecule's electronic properties and reactivity. This hydroxyl group can act as a proton donor and a nucleophile, participating in various chemical transformations and interactions.

The core structure of This compound is a derivative of 4-hydroxy-2-pyrone, which is known to be a versatile intermediate in organic synthesis. researchgate.net The fusion of the naphthalene (B1677914) ring system extends the conjugation of the molecule, which can impact its photophysical properties and its ability to interact with biological macromolecules. The synthesis of such condensed heterocyclic systems is an active area of research, with chemists exploring various methods to construct these complex architectures. beilstein-journals.org

Historical Context of Naphthopyranone and Related Coumarin (B35378) Analogues Research

The history of research into compounds related to This compound is deeply rooted in the study of coumarins and their derivatives. The discovery of dicoumarol, a naturally occurring anticoagulant found in spoiled sweet clover, marked a pivotal moment in the history of medicine and led to the development of a whole class of 4-hydroxycoumarin-based drugs. wikipedia.orgwikipedia.org This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of coumarin analogues.

The primary mechanism of action for many 4-hydroxycoumarin (B602359) derivatives is the inhibition of vitamin K epoxide reductase, an enzyme crucial for the blood clotting cascade. wikipedia.orgnih.gov This has led to their widespread use as anticoagulants. nih.govwikipedia.org Over the years, research has expanded to explore other potential therapeutic applications of these scaffolds, including anticancer and antimicrobial activities. nih.govmdpi.comresearchgate.net The knowledge gained from the extensive study of 4-hydroxycoumarins provides a valuable foundation for investigating the properties and potential of their naphthopyranone counterparts.

Current Research Trajectories and Academic Focus on this compound

Contemporary research on This compound and related naphthopyranone scaffolds is multifaceted. A significant focus remains on the synthesis of novel derivatives and the exploration of their biological activities. rsc.orgnih.gov Researchers are employing modern synthetic methodologies, including multicomponent reactions and domino reactions, to efficiently construct these complex molecules with high degrees of structural diversity. acs.orgrsc.org

Beyond the traditional focus on anticoagulant activity, current investigations are exploring a wider range of potential applications. For instance, some studies are examining the cytotoxic effects of novel pyranocoumarin (B1669404) derivatives against various cancer cell lines. rsc.org The unique photophysical properties of these extended aromatic systems are also of interest, with potential applications in materials science and as fluorescent probes. The development of new analytical techniques and computational methods is further aiding in the understanding of the structure-activity relationships of these compounds. researchgate.net

Table 1: Research Focus on Naphthopyranone and Related Scaffolds

Research Area Description Key Findings/Activities Investigated
Synthesis Development of novel and efficient methods for constructing the naphthopyranone core and its derivatives. Multicomponent reactions, domino reactions, base-promoted synthesis. acs.orgrsc.org
Medicinal Chemistry Exploration of the biological activities of naphthopyranone derivatives. Anticancer, anticoagulant, antimicrobial. rsc.orgnih.govmdpi.com
Materials Science Investigation of the photophysical properties of naphthopyranone scaffolds. Potential as fluorophores and functional materials.
Computational Chemistry Use of computational models to predict properties and understand structure-activity relationships. DFT calculations, molecular modeling. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79039-95-5

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

4-hydroxybenzo[g]chromen-2-one

InChI

InChI=1S/C13H8O3/c14-11-7-13(15)16-12-6-9-4-2-1-3-8(9)5-10(11)12/h1-7,14H

InChI Key

LHBQCLZTFBOYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=CC(=O)O3)O

Origin of Product

United States

Advanced Synthetic Strategies for 4 Hydroxy 2h Naphtho 2,3 B Pyran 2 One and Its Analogues

De Novo Synthesis Methodologies for Naphthopyranone Core Formation

The creation of the naphthopyranone core can be achieved through several strategic approaches, each offering unique advantages in terms of efficiency, precursor availability, and the potential for structural diversity.

Multi-component Reactions in Naphthopyranone Synthesis

Multi-component reactions (MCRs) have emerged as powerful and environmentally benign tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mjbas.com This approach is particularly valuable for generating molecular diversity and creating libraries of compounds for drug discovery. mjbas.com The synthesis of pyran derivatives, including those with the naphthopyranone scaffold, has been a key focus of MCRs. mjbas.comnih.gov

One common MCR strategy for synthesizing pyran-containing heterocycles involves the condensation of an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound. nih.govscielo.br For instance, a one-pot, three-component condensation of an aromatic aldehyde, malononitrile (B47326), and a cyclic 1,3-dione like cyclohexanedione can efficiently produce tetrahydrobenzo[b]pyran derivatives. nih.govscielo.br This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dione (B5365651) and subsequent cyclization. nih.gov The use of various catalysts, including Lewis acids, Brønsted acids, and nanoparticles, can enhance the efficiency and selectivity of these reactions. nih.govnih.gov

While direct MCRs for 4-hydroxy-2H-naphtho[2,3-b]pyran-2-one are less commonly reported, the principles of MCRs can be applied to synthesize related pyran structures which can then be further elaborated. For example, the reaction of β-naphthol, an aldehyde, and malononitrile in the presence of a suitable catalyst can yield aminocyanopyran moieties fused to a naphthalene (B1677914) ring. nih.gov

Cyclization Reactions for Pyran Ring Formation

The formation of the pyran ring is a critical step in the synthesis of this compound. Various cyclization strategies are employed, often involving intramolecular reactions of suitably functionalized precursors.

One of the most prevalent methods is the Knoevenagel condensation followed by an electrocyclization reaction. This tandem process, which can be considered a formal [3+3] cycloaddition, is a common route to 2H-pyrans. nih.gov The reaction typically involves the condensation of an enal with a 1,3-dicarbonyl compound. nih.gov The stability of the resulting 2H-pyran is often enhanced when the pyran ring is fused to another ring system. nih.gov

Another important cyclization strategy involves the reaction of 1,3,5-tricarbonyl compounds or their protected derivatives. mdpi.com This biomimetic approach mimics the action of polyketide synthases in nature. mdpi.com For example, the self-condensation of β-ketoesters can lead to the formation of 4-hydroxy-2-pyrones. mdpi.com Also, the reaction of 4-oxo-4H-pyran-3-carboxylates with a base can induce a ring-opening and subsequent ring-closure to yield 4-hydroxy-2-pyrones. mdpi.com

Furthermore, visible-light-mediated [3+2] cycloaddition reactions have been developed for the synthesis of related naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinone (B1674593) and alkynes. nih.govmdpi.com This method involves the formation of a biradical intermediate followed by intramolecular cyclization. nih.govmdpi.com While this produces a furan (B31954) ring, the underlying principles of photochemical cyclization could potentially be adapted for pyran ring formation.

Condensation Reactions Utilizing Key Precursors

Condensation reactions are fundamental to the synthesis of the naphthopyranone core, often starting from readily available naphthoquinone derivatives. A key precursor for the synthesis of this compound and its analogues is 2-hydroxy-1,4-naphthoquinone, also known as lawsone.

The reaction of 2-hydroxy-1,4-naphthoquinone with various reagents can lead to the formation of the pyran ring. For instance, its reaction with gem-bromonitroalkenes is a known method for synthesizing naphtho[2,3-b]furan-4,9-diones, which are structurally related to the target naphthopyranones. beilstein-journals.org Similarly, reactions with chloroacetaldehyde, ethane-1,2-diol, or ethenyl methyl sulfone have been used to construct the furan ring in this system. beilstein-journals.org

A significant approach involves the reaction of enaminones with 1,4-naphthoquinone (B94277). researchgate.net For example, an enaminone derived from 2-acetyl tetralin can react with 1,4-naphthoquinone to yield benzofuranyl tetralin derivatives. researchgate.net While this leads to a furan ring, it demonstrates the reactivity of naphthoquinones with enaminone systems, which could be adapted for pyranone synthesis.

The condensation of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an enaminone that can further react with various nucleophiles to produce a range of heterocyclic systems. researchgate.net This highlights the utility of pyranone-derived enaminones as versatile building blocks.

The table below summarizes some key condensation reactions for the synthesis of pyran and related heterocyclic cores.

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
Aromatic AldehydeMalononitrile & Cyclohexane-1,3-dioneDBSA/H2O, microemulsion4H-Pyran derivatives
2-Hydroxy-1,4-naphthoquinoneAlkyl 3-bromo-3-nitroacrylatesAcOK, Methanol (B129727)Dihydronaphthofuran-3-carboxylates
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-oneN,N-Dimethylformamide dimethyl acetalDioxane, refluxEnaminone
2-Acetyl tetralinN,N-Dimethylformamide dimethylacetal-Enaminone
Enaminone from 2-acetyl tetralin1,4-Naphthoquinone-Benzofuranyl tetralin derivative

Table 1: Examples of Condensation Reactions for Heterocycle Synthesis

Enantio- and Diastereoselective Synthesis of Naphthopyranone Derivatives

The development of stereoselective methods for the synthesis of naphthopyranone derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

An efficient diastereoselective approach has been developed for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govnih.gov This method is based on the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium, leading to a single diastereomer. nih.govnih.gov This highlights the potential for achieving high diastereoselectivity in pyran ring synthesis.

Lewis acid-mediated Prins cyclization has been utilized for the synthesis of tetrahydropyran-4-ones with good control over the 2,6-cis diastereoselectivity. nih.gov This strategy has been successfully applied in the total synthesis of complex natural products containing the tetrahydropyran-4-one motif. nih.gov

While specific examples of enantio- and diastereoselective synthesis of this compound itself are not extensively documented in the provided search results, the principles demonstrated in the synthesis of related pyran systems can be applied. The use of chiral catalysts, chiral auxiliaries, or chiral starting materials are common strategies to induce stereoselectivity in organic reactions and could be adapted for the synthesis of enantiomerically enriched naphthopyranone derivatives.

Functionalization and Derivatization Methods of the Naphthopyranone Scaffold

Once the naphthopyranone core is constructed, further functionalization can be carried out to modify its properties and explore structure-activity relationships.

Electrophilic Substitution Reactions on the Naphthopyranone Core

Electrophilic substitution reactions are a fundamental tool for introducing various functional groups onto aromatic and heteroaromatic rings. The naphthopyranone core, containing both a naphthalene ring system and a pyranone ring, offers multiple sites for electrophilic attack. The regioselectivity of these reactions will be influenced by the directing effects of the existing substituents, particularly the hydroxyl group and the pyranone ring.

The hydroxyl group at the C-4 position is an activating, ortho-, para-directing group, which would be expected to direct incoming electrophiles to the C-3 position of the pyranone ring or to positions on the naphthalene ring. However, the pyranone ring itself is generally considered to be electron-withdrawing, which would deactivate the naphthalene ring system towards electrophilic attack.

In related systems, such as pyridoacridines, electrophilic substitution reactions like nitration have been studied. nih.gov The conditions for these reactions, such as the use of a mixture of nitric acid and sulfuric acid, can be optimized to achieve substitution at specific positions. nih.gov Bromination of related quinoneimine systems has also been achieved using bromine in acetic acid. nih.gov

The reactivity of the naphthopyranone core towards electrophiles will be a balance between the activating effect of the hydroxyl group and the deactivating effect of the pyranone ring. The specific outcome of an electrophilic substitution reaction will depend on the nature of the electrophile, the reaction conditions, and the precise structure of the naphthopyranone derivative.

The table below lists some common electrophilic substitution reactions that could potentially be applied to the naphthopyranone core.

ReactionReagentsPotential Functional Group Introduced
NitrationHNO₃/H₂SO₄Nitro group (-NO₂)
BrominationBr₂/FeBr₃Bromo group (-Br)
ChlorinationCl₂/AlCl₃Chloro group (-Cl)
Friedel-Crafts AlkylationR-Cl/AlCl₃Alkyl group (-R)
Friedel-Crafts AcylationRCOCl/AlCl₃Acyl group (-COR)
SulfonationSO₃/H₂SO₄Sulfonic acid group (-SO₃H)

Table 2: Potential Electrophilic Substitution Reactions for Functionalization

Nucleophilic Additions and Substitutions to the Pyranone Ring

The pyran-2-one ring system is susceptible to nucleophilic attack at several electrophilic centers, namely the C2, C4, and C6 positions. clockss.org These reactions often result in ring-opening and subsequent rearrangements, providing a versatile pathway to a variety of heterocyclic and carbocyclic systems. clockss.org

The reactivity of 4-hydroxy-2-pyrones as nucleophiles has been effectively utilized in various synthetic transformations. Their inherent acidity and dense functionality contribute to a diverse reactivity profile. beilstein-journals.org For instance, they serve as excellent coupling partners in Mitsunobu reactions and oxa-Michael additions, allowing for the O-functionalization of the pyranone ring. beilstein-journals.orgbeilstein-journals.org These mild and efficient methods enable the construction of complex 2-pyronyl ethers, which are structural motifs found in a number of natural products. beilstein-journals.orgbeilstein-journals.org

The reaction of 4-hydroxy-6-alkyl-2-pyrones with various alcohols under Mitsunobu conditions (typically using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) affords the corresponding O-alkylated products in moderate to excellent yields. beilstein-journals.org This method has proven tolerant of a range of functional groups on the alcohol coupling partner. beilstein-journals.org Similarly, the oxa-Michael addition of 4-hydroxy-2-pyrones to activated alkynes, such as methyl propiolate, in the presence of a base, provides a direct route to functionalized pyronyl enol ethers. beilstein-journals.org

Nitrogen nucleophiles also play a significant role in the modification of the pyranone ring. Reactions of 4-hydroxy-2H-pyran-2-ones with various nitrogen-based nucleophiles have been explored. researchgate.net For example, the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) or thiourea (B124793) leads to the formation of thiazolyl pyran-2-ones through a sequence of nucleophilic attack, cyclization, and dehydration.

Palladium-Catalyzed Carbofunctionalization Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized naphthopyranone analogues. These methods offer high efficiency and selectivity in the formation of carbon-carbon and carbon-heteroatom bonds.

One notable application is the Suzuki reaction, which has been employed for the synthesis of 2-arylnaphthoquinones, key precursors for certain naphthopyranone derivatives. researchgate.net This palladium-catalyzed coupling between an organoboron reagent and an organic halide or triflate provides a versatile route to introduce aryl substituents onto the naphthoquinone framework. researchgate.net

Furthermore, palladium catalysis has been instrumental in the synthesis of 2-pyrones through various pathways. For instance, a two-step process involving the palladium-catalyzed coupling of an alkynylzinc species with a haloacrylic acid, followed by a zinc-catalyzed lactonization, yields 6-alkyl-2H-pyran-2-ones. nih.gov Another approach involves the palladium-catalyzed reaction of vinylic or aromatic iodides with allenyl-tributyltin reagents, which proceeds through a 3-allenylpropenoic acid intermediate that undergoes intramolecular cyclization. nih.gov

Palladium-catalyzed aminocarbonylation has also been developed as a selective method for the synthesis of N-acyl derivatives, which can be relevant for the functionalization of side chains or precursors in more complex naphthopyranone syntheses. nih.gov This reaction involves the introduction of a carbonyl group and an amine nucleophile in a single step. nih.gov

Catalyst/ReagentReaction TypeSubstratesProduct TypeReference
Pd(OAc)2/PPh3AminocarbonylationAlkenyl/Aryl iodides, Tropane-based aminesN-acylnortropane derivatives nih.gov
Pd CatalystSuzuki Coupling2-Halonaphthoquinones, Arylboronic acids2-Arylnaphthoquinones researchgate.net
Pd(0)/ZnBr2Coupling/LactonizationAlkynylzinc reagents, Haloacrylic acids6-Alkyl-2H-pyran-2-ones nih.gov
Pd(OAc)2Cross-Coupling/CyclizationVinylic/Aromatic iodides, Allenyl-tributyltin3-Substituted-2-pyrones nih.gov

Ring-Opening and Recyclization Reactions of 2H-Pyran-2-ones

The 2H-pyran-2-one ring is known to undergo ring-opening reactions when treated with various nucleophiles, a characteristic that has been exploited for the synthesis of other heterocyclic systems. clockss.org The presence of three electrophilic centers (C2, C4, and C6) makes the pyran-2-one ring susceptible to nucleophilic attack, which often leads to the cleavage of the lactone ring. clockss.org The resulting open-chain intermediate can then undergo recyclization to form new ring systems.

For example, the reaction of 3-acylamino-2H-pyran-2-ones with certain reagents can lead to the formation of pyridazine (B1198779) derivatives. researchgate.net Similarly, treatment of 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1,4-dihydropyridazines. clockss.org The course of these reactions is often dependent on the substitution pattern of the starting pyranone and the reaction conditions.

A notable example of a ring transformation is the Addition of Nucleophile/Ring Opening/Ring Closure (ANRORC) reaction. This has been observed in the reaction of 3-carbethoxy-substituted 4-pyrones with a base, which provides access to 3-formyl-4-hydroxy-2-pyrones. mdpi.com This transformation is thought to proceed via a conjugate nucleophilic addition at the C2 position, followed by pyrone ring opening and subsequent ring closure. mdpi.com

The formation of bicyclic furanopyrans can also be achieved through a ring-opening and recyclization mechanism. Deprotonation of a hydroxyl group and subsequent intramolecular nucleophilic substitution can lead to an oxirane intermediate, which upon ring-opening of the oxirane by the 4-hydroxyl group of the pyran-2-one moiety, results in the formation of the bicyclic product.

Sustainable Chemistry Approaches in Naphthopyranone Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. In the context of naphthopyranone synthesis and related heterocycles, sustainable approaches such as ultrasonic irradiation and enzyme catalysis are gaining prominence.

Ultrasonic Irradiation

Ultrasonic irradiation has emerged as a powerful green chemistry tool that can accelerate reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating. scispace.comvidhyayanaejournal.orgsci-hub.se The chemical effects of ultrasound are attributed to acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. scispace.comsci-hub.se

This technique has been successfully applied to the synthesis of various heterocyclic compounds. For instance, a facile and efficient protocol for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed using ultrasound-mediated condensation of amines with dehydroacetic acid. nih.gov This method offers advantages such as shorter reaction times and higher yields. nih.gov The synthesis of indenopyrazolones via a one-pot multicomponent reaction has also been shown to be significantly more efficient under ultrasonic irradiation compared to traditional methods. researchgate.net The benefits of sonochemistry include reduced reaction times, higher yields, and often the ability to conduct reactions at room temperature. researchgate.net

Enzyme Catalysis

Enzyme catalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Enzymes operate under mild conditions and can catalyze complex transformations with high enantio- and regioselectivity. The use of enzymes in organic synthesis is a cornerstone of green chemistry.

While specific examples of enzyme-catalyzed synthesis of this compound are not extensively documented in the provided search results, the broader field of biocatalysis offers significant potential. For instance, hydrolytic enzymes often utilize a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartic acid) to efficiently catalyze reactions. anu.edu.au This principle has inspired the design of artificial enzyme-like catalysts.

Furthermore, chemoenzymatic cascades, which combine the advantages of both biocatalysis and chemical catalysis, are a promising strategy for sustainable synthesis. springernature.com This approach allows for the construction of complex molecules from simple, often bio-based, starting materials in a one-pot fashion. springernature.com The development of artificial metalloenzymes, which incorporate a synthetic metal cofactor into a protein scaffold, further expands the catalytic repertoire available for organic synthesis. springernature.com

Mechanistic Elucidation of Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. The synthesis of this compound and its analogues often involves complex reaction cascades.

A common strategy for the synthesis of the pyran-2-one core involves the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. mdpi.com For example, the reaction of an enaminone with N-acylglycines can lead to the formation of 3-acylamino-2H-pyran-2-ones. researchgate.net The proposed mechanism involves the initial reaction of the enaminone with the acylglycine to form an intermediate which then undergoes cyclization and dehydration to yield the pyranone ring.

In base-promoted domino reactions for the synthesis of 2H-pyranones, the reaction is often initiated by the nucleophilic attack of a secondary amine on an activated starting material. acs.org This is followed by a series of steps including nucleophilic substitution, intramolecular cyclization, and subsequent transformations to yield the final product. acs.org

The formation of fused pyran-2-ones can also proceed through a plausible mechanism involving the deprotonation of a hydroxyl group followed by an intramolecular nucleophilic attack, leading to the formation of a bicyclic system. For instance, in the formation of a furopyran, the deprotonation of a β-hydroxyl group can lead to an epoxide intermediate. The subsequent intramolecular ring-opening of this epoxide by the 4-hydroxyl group of the pyran-2-one moiety results in the formation of the fused ring system.

The use of ultrasonic irradiation can influence reaction mechanisms by providing the necessary activation energy through cavitation, thereby promoting reactions that might otherwise require harsh conditions. vidhyayanaejournal.org

Chemical Reactivity and Transformation Mechanisms of the 4 Hydroxy 2h Naphtho 2,3 B Pyran 2 One System

Intramolecular and Intermolecular Reactions of the Naphthopyranone Core

The naphthopyranone core is a versatile platform for a variety of chemical reactions. These reactions can be broadly categorized as either intramolecular, occurring within a single molecule, or intermolecular, involving interactions with other molecules.

A notable intramolecular reaction is cyclization. For instance, in the synthesis of certain derivatives, intramolecular cyclization is a key step. researchgate.net Another significant reaction is rearrangement. The pyran-2-one ring can undergo rearrangement reactions, often initiated by nucleophilic attack, leading to the formation of different heterocyclic systems. researchgate.net

Intermolecularly, the naphthopyranone core readily participates in cycloaddition reactions. A visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones, demonstrating the core's ability to form new ring systems. mdpi.com Furthermore, derivatives of the naphthopyranone system can be synthesized through multi-component reactions, highlighting its capacity for complex intermolecular transformations. nih.govacs.org For example, 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles can be synthesized via a three-component reaction of 1-naphthol, various aryl aldehydes, and malononitrile (B47326). nih.govacs.org

The reactivity of the naphthopyranone core is also influenced by its substituents. For example, the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles depends on the type of amine used, leading to either enamines or recyclized products. beilstein-journals.orgnih.gov

Reaction Type Description Example
Intramolecular CyclizationFormation of a new ring within the same molecule.Key step in the synthesis of specific naphthopyranone derivatives. researchgate.net
RearrangementThe pyran-2-one ring rearranges to form different heterocyclic structures upon nucleophilic attack. researchgate.netFormation of various heterocyclic systems from pyran-2-one precursors. researchgate.net
[3+2] CycloadditionAn intermolecular reaction forming a five-membered ring.Synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones. mdpi.com
Multi-component ReactionA reaction where multiple reactants combine to form a single product.Synthesis of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles. nih.govacs.org
Nucleophilic AdditionReaction with nucleophiles leading to different products based on the nucleophile's nature. beilstein-journals.orgnih.govReaction of 2H-furo[3,2-b]pyran-2-ones with amines. beilstein-journals.orgnih.gov

Photochemical Transformations and Photochromic Behavior of Naphthopyranone Derivatives

Naphthopyranone derivatives, particularly naphthopyrans, are well-known for their photochromic properties. nih.gov This behavior involves a reversible transformation between two isomers with different absorption spectra upon exposure to electromagnetic radiation. The process is typically initiated by the absorption of UV light, which causes the cleavage of the C-O bond in the pyran ring, leading to a colored, open-ring merocyanine (B1260669) form. nih.gov

The photochemical pathway for a simple photoswitch like 3,3-diphenyl-3H-naphtho[2,1-b]pyran has been studied in detail. nih.gov Upon irradiation, these compounds undergo an electrocyclic pyran-ring opening to form a transoid-cis isomer, which can then isomerize to a more stable transoid-trans isomer. researchgate.net These photoisomers absorb strongly in the visible spectrum and have different lifetimes, with the system reverting to the colorless closed form in the absence of light. researchgate.net

Furthermore, 2H-naphtho[1,2-b]pyran can undergo solid-state [2+2] photodimerization to yield a photodimer with high selectivity. figshare.com This reaction is reversible, as irradiation of the photodimer in chloroform (B151607) can regenerate the monomer. figshare.com Interestingly, irradiation in methanol (B129727) can lead to a skeletal rearrangement, forming 2,5-dihydro-1-benzoxepin dimers. figshare.com

Process Description Key Features
PhotochromismReversible color change upon light exposure.Cleavage of pyran ring C-O bond, formation of colored merocyanine. nih.gov
IsomerizationFormation of different geometric isomers of the open-ring form.Transoid-cis and transoid-trans isomers with varying lifetimes. researchgate.net
PhotodimerizationLight-induced formation of a dimer from two monomer units.[2+2] cycloaddition in the solid state. figshare.com
Skeletal RearrangementChange in the connectivity of the molecular skeleton upon irradiation.Formation of 2,5-dihydro-1-benzoxepin dimers in methanol. figshare.com

Tautomerism and Isomerization Pathways Involving the 4-Hydroxy-2H-pyran-2-one Moiety

The 4-hydroxy-2H-pyran-2-one moiety is a key structural feature that gives rise to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of 4-hydroxycoumarins, which are structurally related to the title compound, at least three tautomeric forms (one keto and two enol forms) can exist in aqueous solution. researchgate.net

The position of the hydroxyl group relative to the carbonyl group significantly influences the resonance and the formation of tautomers. researchgate.net For related compounds like 3-acyl-4-hydroxycoumarins, both imine and enamine tautomers are possible, with the enamine form often being stabilized by intramolecular hydrogen bonding. nih.gov The prevalent tautomer in solution can be influenced by the solvent's characteristics. nih.gov

Computational studies on warfarin, a complex 4-hydroxycoumarin (B602359) derivative, have explored its 40 possible tautomeric forms arising from both prototropic and ring-chain tautomerism. nih.gov These studies indicate that a cyclic hemiketal tautomer is the most stable form in aqueous solution, followed by an open-chain tautomer. nih.gov

Role of the 4-Hydroxy Group in Chemical Reactivity and Hydrogen Bonding Interactions

The 4-hydroxy group plays a pivotal role in the chemical reactivity and intermolecular interactions of the 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one system. Its presence significantly influences the molecule's electronic properties and its ability to act as both a hydrogen bond donor and acceptor.

This hydroxyl group is crucial for the molecule's ability to form strong hydrogen bonds, which can dictate crystal packing and the formation of supramolecular structures. mdpi.com In cocrystals of 1-hydroxy-2-naphthoic acid with N-containing heteroaromatics, various hydrogen bonding synthons are observed, highlighting the importance of the hydroxyl group in directing self-assembly. mdpi.com

Structure Activity Relationship Sar Studies of 4 Hydroxy 2h Naphtho 2,3 B Pyran 2 One Analogues

Correlating Structural Modifications with Altered Biological Activity Profiles

The biological activity of naphthopyranone analogues is intricately linked to their structural features. Modifications to the core structure can lead to significant changes in their efficacy and biological targets.

Systematic studies on related pyran-2-one scaffolds have demonstrated that the nature and position of substituents play a crucial role in determining biological activity. For instance, in a series of 4-hydroxy-pyran-2-one inhibitors of HIV protease, tethering various hydrophilic, aromatic hydrophobic, or heterocyclic groups to the 6-phenyl ring was explored to enhance binding affinity with the enzyme. nih.gov This approach aimed to occupy the S3 pocket of HIV protease, with hydrophilic tethers resulting in more potent inhibitors. nih.gov The prototypic lead structure, 4-hydroxy-3-[(2-isopropylphenyl)thio]-6-[4-(3-pyridinylmethoxy)phenyl]-2H-pyran-2-one, emerged from these studies for further pharmacological evaluation. nih.gov

In the context of anticancer activity, research on structurally similar 4-amino-2H-pyran-2-one (APO) analogs revealed key SAR insights. It was found that an aromatic ring, such as phenyl or styryl, at the 6-position of the pyranone ring is critical for antitumor activity. Furthermore, a secondary amine at the 4-position is preferred over a tertiary amine, and aromatic amine groups at this position are crucial for cytotoxicity. The potency of these compounds could be further enhanced by substituents on the aromatic amine group.

Similarly, in a series of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced both the antiplasmodial activity and cytotoxicity. nih.gov

The following table summarizes the general SAR findings for pyranone and naphthoquinone analogues based on available research:

Structural Modification Observed Effect on Biological Activity Example Compound Class
Aromatic ring at C6-positionCritical for antitumor activity4-amino-2H-pyran-2-one analogs
Secondary amine at C4-positionPreferred for enhanced cytotoxicity4-amino-2H-pyran-2-one analogs
Hydrophilic tethers on phenyl ringIncreased inhibitory potency against HIV protease4-hydroxy-pyran-2-one inhibitors
Substitution on anilino moietyStrong influence on antiplasmodial activity and cytotoxicity2-phenoxybenzamide derivatives nih.gov
Chlorine and sulfonamide groupsEssential for proteasome inhibitory activityNaphthoquinone derivatives nih.gov

Rational Design Principles for Optimizing Naphthopyranone Scaffolds for Specific Biological Targets

Rational drug design strategies are pivotal in optimizing the naphthopyranone scaffold for specific biological interactions. These principles are guided by an understanding of the target's three-dimensional structure and the SAR data obtained from analogue studies.

A key principle in the rational design of naphthopyranone derivatives is the strategic introduction of functional groups to exploit specific binding pockets within a biological target. For example, in the design of HIV protease inhibitors based on the 4-hydroxy-pyran-2-one scaffold, functional tethers were systematically added to the P1 phenyl ring with the specific aim of reaching the S3 pocket of the enzyme. nih.gov This targeted approach led to the discovery of more potent inhibitors. nih.gov

Another important design consideration is the modification of the core scaffold to improve pharmacokinetic properties while maintaining or enhancing biological activity. This can involve altering lipophilicity, metabolic stability, and other physicochemical properties through targeted chemical modifications.

The development of novel anticancer agents from 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives illustrates the successful application of rational design. nih.gov By leveraging multi-component reactions, researchers synthesized a series of analogues and identified a lead compound with potent activity against triple-negative breast cancer. nih.gov Mechanistic studies revealed that this compound induced apoptosis and inhibited the PI3K/Akt signaling pathway, highlighting the potential for designing agents that selectively target cancer cell vulnerabilities. nih.gov

Systematic Investigation of Substituent Effects on Biological Efficacy and Selectivity

The systematic investigation of how different substituents affect the biological efficacy and selectivity of the naphthopyranone core is a cornerstone of SAR studies. This involves synthesizing and evaluating a series of analogues with varied functional groups at different positions of the scaffold.

Research on 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, synthesized via ultrasound-mediated condensation, provides a platform for such systematic studies. nih.govnih.gov By varying the amine component in the synthesis, a library of compounds with different substituents on the phenylimino group can be generated and screened for biological activity. nih.govnih.gov

In the development of selective COX-2 inhibitors based on a 2-phenylpyran-4-one scaffold, a classical Hansch approach was used to perform a QSAR analysis. This study revealed that the hydrophobic, electronic, and steric properties of the substituents on the phenoxy and phenyl rings significantly influenced COX-2 and COX-1 inhibitory activity. The analysis indicated that the size and lipophilicity of the substituents could be modulated to improve selective COX-2 inhibition. For instance, bulky, non-polar substituents on the terminal piperazinyl nitrogen were found to be beneficial for high antiplasmodial activity in a different series of compounds. nih.gov

The following table illustrates the impact of specific substituent modifications on the biological activity of related heterocyclic compounds:

Compound Series Substituent Position Substituent Type Impact on Activity/Selectivity
2-Phenylpyran-4-onesPhenoxy/Phenyl RingsHydrophobic, Electron-withdrawing, Bulky groupsInfluences COX-2/COX-1 selectivity
2-Phenoxybenzamides nih.govAnilino moietyVarying size and electronicsStrong influence on antiplasmodial activity
2-Phenoxybenzamides nih.govTerminal piperazinyl nitrogenBulky, non-polar groupsBeneficial for high antiplasmodial activity

Integration of Cheminformatics and Machine Learning in SAR Modeling

The fields of cheminformatics and machine learning are increasingly being integrated into SAR studies to build predictive models that can accelerate the drug discovery process. These computational approaches can analyze large datasets of chemical structures and their corresponding biological activities to identify complex patterns and relationships that may not be apparent from traditional SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of cheminformatics in this area. By developing mathematical models that correlate molecular descriptors (numerical representations of chemical structure) with biological activity, QSAR can predict the activity of novel compounds before they are synthesized. For the 2-(4-methanesulfonylphenyl)pyran-4-ones as selective COX-2 inhibitors, a QSAR study using the Hansch approach successfully derived equations that explained the hydrophobic, electronic, and steric requirements for improved activity.

Machine learning algorithms are powerful tools for building sophisticated QSAR models. These algorithms can handle large and complex datasets and can often provide more accurate predictions than traditional statistical methods. The application of machine learning in cheminformatics allows for the visualization of chemical space, the identification of key structural scaffolds, and the exploration of the structure-activity landscape.

The general workflow for integrating cheminformatics and machine learning in SAR modeling involves:

Data Curation: Assembling a dataset of compounds with known biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using machine learning algorithms to train a model that can predict biological activity based on the calculated descriptors.

Model Validation: Rigorously validating the model to ensure its predictive power.

Virtual Screening: Using the validated model to screen large virtual libraries of compounds to identify potential hits for synthesis and testing.

This computational approach significantly enhances the efficiency of the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active, thereby saving time and resources.

Computational and Theoretical Investigations of 4 Hydroxy 2h Naphtho 2,3 B Pyran 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for elucidating the electronic structure of 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one. DFT methods are employed to determine the molecule's ground-state electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For similar 2H-pyran-2-one systems, the HOMO is often located on the pyran ring, indicating this region is prone to electrophilic attack. scifiniti.comresearchgate.net The distribution of these orbitals in this compound is crucial for understanding its reactivity.

Furthermore, TD-DFT calculations are instrumental in predicting the electronic absorption spectra of the molecule. By simulating the electronic transitions between molecular orbitals, TD-DFT can help to interpret experimental UV-Vis spectra and understand the nature of the excited states.

Computational studies on related pyranone derivatives have demonstrated that DFT calculations can accurately reproduce experimental spectroscopic data, validating the use of these methods for the title compound. researchgate.netscifiniti.com For instance, in a study on a 4-hydroxy-6-neopentyl-2H-pyran-2-one derivative, DFT calculations at the B3LYP/6-311G** level were used to analyze its tautomerization and vibrational spectra. scifiniti.comresearchgate.netscifiniti.com

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Stability

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and stability of this compound. While the fused ring system of the naphthopyranone core is relatively rigid, the hydroxyl group can exhibit rotational freedom.

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. These simulations track the atomic motions over time, providing a detailed picture of the molecule's dynamic behavior. For instance, MD simulations have been used to study the location and mobility of molecules like pyrene (B120774) within lipid bilayers, demonstrating the power of this technique to understand molecular behavior in different environments. nih.gov

In the context of this compound, MD simulations could reveal the preferred orientation of the hydroxyl group and its potential for intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This information is vital for understanding the molecule's reactivity and its interactions with biological targets. Computational studies on other 2H-pyran-2-one analogues have utilized MD simulations to investigate their interactions with water molecules, providing insights into their reactivity and stability. mdpi.com

Theoretical Prediction of Reactivity, Spectroscopic Properties, and Reaction Pathways

Theoretical calculations are invaluable for predicting the reactivity of this compound. Reactivity descriptors, derived from DFT calculations, can quantify the molecule's susceptibility to nucleophilic or electrophilic attack. These descriptors include parameters such as ionization potential, electron affinity, and chemical potential. scifiniti.comresearchgate.net

For related pyrone structures, it has been shown that different tautomeric forms can exhibit significantly different reactivity profiles. scifiniti.comresearchgate.net Theoretical studies can predict the relative energies of possible tautomers of this compound and their respective reactivity, which is crucial for understanding its chemical behavior.

Furthermore, computational methods can be used to predict various spectroscopic properties. As mentioned, TD-DFT is used for UV-Vis spectra. Similarly, DFT calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecule's structure. researchgate.netscifiniti.com

Theoretical investigations can also map out potential reaction pathways. For example, DFT studies have been used to explore the inverse electron demand Diels-Alder (IEDDA) reactions of 2H-pyran-2-ones with strained alkynes, revealing differences in reactivity based on the specific pyranone derivative. rsc.org This approach could be applied to predict the cycloaddition reactivity of this compound.

The following table summarizes key reactivity descriptors that can be calculated for this compound using DFT:

Reactivity Descriptor Significance
Ionization Potential (IP)Energy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (EA)Energy released upon gaining an electron; indicates susceptibility to reduction.
Chemical Potential (μ)The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)A measure of the global electrophilic nature of a molecule.
Softness (S)A measure of the molecule's polarizability.

Ligand-Target Interaction Prediction and Molecular Docking Simulations for Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen for potential biological activity and to understand the molecular basis of ligand-target interactions. For this compound, molecular docking simulations can identify potential protein targets and predict the binding affinity and interaction modes.

The process involves generating a three-dimensional model of the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

Molecular docking studies have been successfully applied to various pyran and naphtho derivatives to explore their potential as, for example, anticancer agents. nih.gov In such studies, the interactions of the compounds with the active sites of target proteins like kinases are investigated. nih.gov The results of these simulations can guide the design of new derivatives with improved biological activity.

Deep learning models are also increasingly being used to predict drug-target interactions, offering another avenue for exploring the biological potential of this compound. nih.govsemanticscholar.orgmdpi.com These models can learn from large datasets of known drug-target interactions to predict new ones.

The following table outlines the steps involved in a typical molecular docking study for this compound:

Step Description
1. Ligand PreparationGeneration of a 3D structure of this compound and optimization of its geometry.
2. Target Selection and PreparationIdentification of a potential protein target and preparation of its 3D structure (e.g., from the Protein Data Bank).
3. Docking SimulationUsing docking software to place the ligand into the active site of the protein and explore different binding poses.
4. Scoring and AnalysisEvaluating the binding poses using a scoring function to predict binding affinity and analyzing the key molecular interactions.

Natural Occurrence and Biosynthetic Pathways of Naphthopyranone Derivatives

Isolation and Identification from Diverse Natural Sources (e.g., plants, fungi, microorganisms)

Naphthopyranone derivatives have been isolated from a wide variety of natural sources, including fungi, bacteria, lichens, and plants. nih.govresearchgate.netrsc.org Fungi, in particular, are a prolific source of these compounds, with numerous examples identified from endophytic, coprophilous, and marine-derived species. nih.govnih.govresearchgate.net

The isolation process from these sources typically involves fermentation of the microorganism, followed by extraction of the crude metabolites and subsequent chromatographic separation to purify individual compounds. nih.govresearchgate.net Structural elucidation of the isolated naphthopyranones is then achieved through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.govresearchgate.net

Below is a table summarizing the isolation of various naphthopyranone derivatives from different natural sources:

Table 1: Examples of Naphthopyranone Derivatives from Natural Sources

Compound Name Natural Source (Organism) Source Type Reference(s)
Semitalaroderxine C Polyphilus frankenii Endophytic Fungus nih.govresearchgate.net
Talaroderxine C Polyphilus sieberi Endophytic Fungus nih.govresearchgate.net
(2S, 3R)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]-pyran-4-one Guanomyces polythrix Coprophilous Fungus nih.gov
(2S, 3R)-5-hydroxy-6,8,10-trimethoxy-2,3-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]-pyran-4-one Guanomyces polythrix Coprophilous Fungus nih.gov
Phomapyrone A Phoma sp. YN02-P-3 Endophytic Fungus frontiersin.org
Phomapyrone B Phoma sp. YN02-P-3 Endophytic Fungus frontiersin.org
3-O-methyl fusarubin Fusarium solani Fungus researchgate.net
Dehydroherbarin Endophytic fungus Entrophospora sp. Endophytic Fungus researchgate.net
Semiviriditoxin Fungi Fungus nih.govresearchgate.net
Semivioxanthin Fungi Fungus nih.govresearchgate.net
Penicitor A Paecilomyces variotii Fungus nih.gov
Viriditoxin Fungi Fungus nih.gov
Lulworthinone Lulworthia medusa Marine-derived fungus nih.gov

Postulated Biosynthetic Routes to Naphthopyranone Cores (e.g., polyketide pathways)

The biosynthesis of the naphthopyranone core is predominantly believed to occur via the polyketide pathway. researchgate.netresearchgate.net This pathway is a major route for the production of a wide array of secondary metabolites in fungi, bacteria, and plants. nih.govnih.gov Polyketide synthases (PKSs) are the key enzymes in this process. researchgate.netresearchgate.net

The general mechanism involves the following steps:

Initiation: The biosynthesis starts with a starter unit, typically an acyl-CoA molecule. nih.gov

Elongation: The starter unit is sequentially condensed with extender units, most commonly malonyl-CoA, in a series of reactions catalyzed by different domains within the PKS enzyme complex. nih.govresearchgate.netyoutube.com This process builds a linear poly-β-keto chain. youtube.com

Modification and Cyclization: The polyketide chain undergoes a series of modifications, such as ketoreduction, dehydration, and enoylreduction, which are catalyzed by specific domains of the PKS. researchgate.net The chain then folds and undergoes intramolecular cyclization reactions (such as aldol (B89426) or Claisen condensations) to form the characteristic aromatic ring system of the naphthopyranone core. youtube.com

Tailoring Reactions: After the core structure is formed, it can be further modified by various "tailoring" enzymes, such as oxidases, methyltransferases, and glycosyltransferases. researchgate.net These modifications lead to the vast structural diversity observed among naturally occurring naphthopyranone derivatives.

The genes responsible for the biosynthesis of a specific polyketide are typically organized in a biosynthetic gene cluster (BGC) in the organism's genome. nih.gov This cluster contains the gene for the PKS as well as the genes for the necessary tailoring enzymes. nih.gov

Ecological Roles and Natural Abundance of Naphthopyranones

The production of secondary metabolites like naphthopyranones is thought to confer ecological advantages to the producing organisms. researchgate.net While the precise ecological roles of many naphthopyranones are not fully elucidated, their observed biological activities provide strong indications of their functions in nature.

Many naphthopyranone derivatives exhibit significant antimicrobial and antifungal properties. researchgate.netnih.gov For instance, talaroderxine C has shown potent activity against the bacterium Bacillus subtilis. nih.govresearchgate.net This suggests a role in chemical defense, helping the producing organism to compete with other microorganisms in its environment for resources and space. nih.gov

Some naphthopyranones also display phytotoxic effects, meaning they can inhibit the growth of plants. nih.gov This could be an ecological strategy for pathogenic or parasitic fungi to weaken a host plant or for saprophytic fungi to inhibit the growth of competing plants in their vicinity. researchgate.net

Furthermore, certain naphthopyranones have demonstrated cytotoxic activities against various cell lines. researchgate.netnih.govfrontiersin.org While the direct ecological relevance of this is complex, it points towards a role in deterring predation or in antagonistic interactions with other organisms. researchgate.net The production of these bioactive compounds can be a key factor in the survival and success of the organism in its ecological niche. nih.govnih.gov The natural abundance of these compounds can vary greatly depending on the producing organism and the specific environmental conditions, which can influence the expression of the biosynthetic gene clusters. nih.gov

Advanced Analytical Methodologies for Structural Elucidation of 4 Hydroxy 2h Naphtho 2,3 B Pyran 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one and its analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the carbon-hydrogen framework and the connectivity of atoms within the molecule. emory.edu

1D NMR (¹H and ¹³C): Proton (¹H) NMR spectroscopy of the parent compound would reveal distinct signals for each unique proton environment. For instance, the aromatic protons on the naphthalene (B1677914) ring system would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) providing information about adjacent protons. The proton of the hydroxyl group would exhibit a characteristic chemical shift that can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the pyran-2-one ring is expected to resonate at a significantly downfield position, often above δ 160 ppm. The carbon bearing the hydroxyl group and other carbons within the aromatic and heterocyclic rings would have distinct chemical shifts, aiding in the complete assignment of the carbon skeleton. For related pyranone structures, enaminone carbonyl carbons have been observed around δ 186 ppm in ¹³C NMR spectra. researchgate.net

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be crucial for tracing the proton-proton networks within the naphthalene and pyran rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting the different fragments of the molecule, for example, linking the pyran ring to the naphthalene system and identifying the position of substituents.

A predicted ¹H NMR spectrum for a related compound in D₂O at 800 MHz shows a complex pattern of signals, highlighting the detailed information that can be obtained. hmdb.ca For instance, in the synthesis of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, ¹H and ¹³C NMR were used to confirm the structure of the products. mdpi.comnih.gov

Interactive Data Table: Predicted ¹H NMR Data for a Naphthopyran Derivative

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-58.20-8.27m
H-67.75-7.84m
H-77.75-7.84m
H-88.20-8.27m
H-107.16s

Note: This table is based on data for a related naphthofuran derivative and serves as an illustrative example of the type of data obtained from ¹H NMR. nih.gov The exact chemical shifts and multiplicities for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For example, the HRMS data for 2-phenylnaphtho[2,3-b]furan-4,9-dione was used to confirm its molecular formula as C₁₈H₁₁O₃. mdpi.com

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for a Naphthopyran Derivative

Adduct m/z Predicted CCS (Ų)
[M+H]⁺268.13320159.5
[M+Na]⁺290.11514169.5
[M-H]⁻266.11864167.6
[M+NH₄]⁺285.15974177.5

Note: This table is based on predicted data for 2-(diethylamino)benzo[g]chromen-4-one and illustrates the type of information that can be obtained from advanced MS techniques. uni.lu The m/z ratio represents the mass-to-charge ratio of the adduct ion. uni.lu

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, key absorptions would include:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3500-3200 cm⁻¹.

A strong C=O stretching band for the lactone (cyclic ester) carbonyl group, expected around 1750-1700 cm⁻¹.

C=C stretching bands for the aromatic naphthalene ring and the pyranone ring, usually in the 1600-1450 cm⁻¹ region.

C-O stretching bands for the ether linkage in the pyran ring and the hydroxyl group.

In related pyranone derivatives, the carbonyl group absorption has been observed at 1712 cm⁻¹. researchgate.net The NIST Chemistry WebBook provides an IR spectrum for the related compound 4-hydroxycoumarin (B602359) (4-Hydroxy-2H-1-benzopyran-2-one), which can serve as a reference. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the naphthopyranone structure is expected to give rise to strong absorptions in the UV region. The exact positions and intensities of the absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic ring and the solvent used. For instance, studies on naphthopyran molecular switches show distinct UV-Vis absorption spectra before and after irradiation with UV light, indicating a change in the electronic structure. researchgate.net Some naphthopyran derivatives have been shown to have absorption bands in the near-IR region upon UV irradiation. rsc.org

Interactive Data Table: Characteristic IR Absorptions for Naphthopyranone Core

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (hydroxyl)3500 - 3200 (broad)
C=O (lactone)1750 - 1700 (strong)
C=C (aromatic)1600 - 1450
C-O (ether/hydroxyl)1300 - 1000

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its planar naphthalene system and the conformation of the pyranone ring. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.

Biological Activity Mechanisms and Targets of Naphthopyranone Derivatives in Research

Enzyme Inhibition and Modulation Mechanisms by Naphthopyranone Scaffolds

The ability of naphthopyranone derivatives to interact with and modulate the activity of key enzymes is a cornerstone of their therapeutic potential. By fitting into the active sites of enzymes, these compounds can competitively or non-competitively inhibit their function, leading to a cascade of downstream biological effects.

Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolic pathway of dopamine (B1211576) and plays a role in oxidative stress within neuronal cells. Its inhibition is a recognized therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Research into 1,4-naphthoquinones, which are structurally related to naphthopyranones, has revealed their potential as MAO inhibitors. nih.gov

A study investigating various natural and synthetic 1,4-naphthoquinones identified several potent inhibitors of human MAO-A and MAO-B. nih.gov Kinetic analyses demonstrated that the inhibition is reversible and competitive. nih.gov Specifically, 5,8-dihydroxy-1,4-naphthoquinone (B181067) emerged as the most potent MAO-B inhibitor with an IC50 value of 0.860 μM. nih.gov Another related compound, shikonin, was found to inhibit both MAO-A and MAO-B with IC50 values of 1.50 μM and 1.01 μM, respectively. nih.gov The competitive nature of this inhibition suggests that these compounds vie with the natural substrate for binding to the active site of the enzyme. nih.gov

Inhibition of Monoamine Oxidase (MAO) by Naphthoquinone Derivatives

This table summarizes the inhibitory concentrations (IC50) of selected naphthoquinone compounds against MAO-A and MAO-B, highlighting their potential as enzyme inhibitors.

CompoundTarget EnzymeIC50 (μM)Inhibition Mode
5,8-dihydroxy-1,4-naphthoquinoneMAO-B0.860Competitive
ShikoninMAO-A1.50Competitive
MAO-B1.01
AcetylshikoninMAO (unspecified)10.0Competitive
Data sourced from multiple studies investigating the MAO inhibitory effects of naphthoquinones. nih.govkoreascience.kr

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV), making it a prime target for antiretroviral therapy. nih.govmdpi.com The enzyme cleaves viral polyproteins into functional proteins required for viral maturation. nih.gov Pyran-2-one derivatives have been systematically studied as nonpeptidic HIV protease inhibitors. nih.gov The core mechanism involves the binding of these molecules to the enzyme's active site, particularly aiming to fill the S3 pocket to enhance binding affinity. nih.gov

Researchers have modified the 4-hydroxy-pyran-2-one scaffold, for instance by tethering various hydrophilic and hydrophobic aromatic groups to the 6-phenyl ring, to improve interactions with the protease. nih.gov This strategy aims to create inhibitors that can effectively block the substrate from accessing the catalytic site, thereby preventing viral maturation. mdpi.comnih.gov The flexibility of larger chemical groups (caps) on these inhibitors allows them to adapt to the geometry of the binding pocket, even in drug-resistant mutants. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that governs fundamental cellular processes such as growth, proliferation, and survival. nih.gov Dysregulation of the MEK/ERK pathway is implicated in various diseases, including cancer and fibrosis. nih.govresearchgate.net Naphthopyran derivatives have been shown to modulate this pathway. For example, certain inhibitors can block the activation of MEK, which in turn prevents the phosphorylation and activation of ERK. nih.gov This disruption of the signaling cascade can halt disease progression, as demonstrated in a model of pulmonary fibrosis where a specific MEK inhibitor prevented increases in cell proliferation and collagen production. nih.gov The convergence of multiple signaling pathways on ERK allows for nuanced cellular responses based on the temporal pattern of its activation, with transient activation often leading to proliferation and sustained activation leading to differentiation. elifesciences.org

Elucidation of Molecular Targets in Cellular Pathways

Beyond direct enzyme inhibition, the biological effects of naphthopyranone derivatives are rooted in their interactions with other crucial molecular targets within the cell, such as proteins and nucleic acids.

The interaction between a ligand (like a naphthopyranone derivative) and a protein is a highly specific process driven by non-covalent forces, which is fundamental to molecular recognition. nih.gov These interactions can be explored through computational tools like nAPOLI, which analyzes and visualizes conserved protein-ligand interactions on a large scale. nih.gov In the context of HIV-1 protease, for example, X-ray crystallography has been instrumental in deciphering the structural basis of how pyran-2-one inhibitors interact with the enzyme's active site residues. nih.gov These studies reveal how substitutions in the protease's amino acid sequence can alter binding contacts and lead to drug resistance. nih.gov

DNA intercalation is another significant mechanism of action. wikipedia.org Molecules with planar, polycyclic aromatic structures, characteristic of the naphthopyranone scaffold, can insert themselves between the base pairs of the DNA double helix. wikipedia.orgnih.gov This insertion, or intercalation, distorts the DNA structure by causing it to unwind and lengthen, which can create an opening of about 0.34 nm. wikipedia.orgnih.gov Such structural changes can interfere with critical cellular processes like DNA replication, transcription, and repair, often leading to mutagenic or cytotoxic outcomes. wikipedia.org Studies have shown that incorporating a naphthalene (B1677914) group into certain molecules enhances their reactivity with bacterial DNA, likely due to intercalative binding. nih.gov

Mechanisms of Action Against Microorganisms and Parasites

Naphthopyranone derivatives and their chemical relatives, naphthoquinones, exhibit a broad spectrum of antimicrobial activity. nih.govmdpi.com Their efficacy stems from multiple mechanisms that disrupt essential cellular functions in bacteria, fungi, and parasites. nih.govmdpi.comnih.gov

A primary mechanism of antifungal action is the generation of reactive oxygen species (ROS) through redox cycling. nih.gov This leads to oxidative stress, which can destabilize the integrity of mitochondria and impair cellular respiration in fungal cells. nih.gov Another key mechanism involves the disruption of the fungal cell membrane. nih.gov Some dimeric cationic naphthoquinone analogs have been shown to exert their antifungal effect by forming pores in the cell membrane. scielo.br This increased membrane permeability leads to the leakage of essential intracellular components, such as nucleotides, ultimately causing cell death. nih.govresearchgate.net

These compounds have demonstrated potent activity against a range of fungal pathogens, including various Candida species and Cryptococcus neoformans. nih.govscielo.br For instance, the naphthoquinone derivative 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ) showed prominent antifungal activity with Minimum Inhibitory Concentrations (MIC) ranging from <1.56 to 6.25 µg/mL. researchgate.net Similarly, 2-methoxynaphthalene-1,4-dione (2-MNQ) was effective against Cryptococcus spp. with MIC values between 3.12 and 12.5 µg/mL. nih.govnih.gov

Antifungal Activity of Naphthoquinone Derivatives

This table displays the Minimum Inhibitory Concentration (MIC) of various naphthoquinone derivatives against selected fungal strains, illustrating their antifungal potential.

CompoundFungal StrainMIC (µg/mL)
PlumbaginC. albicans ATCC 102310.78
Compound 35 (Amino-1,4-naphthoquinone)C. albicans6.26
Compound 32 (Thio-1,4-naphthoquinone)C. albicans6.25
Compound 41 (Sulfide 1,4-naphthoquinone)C. albicans12.5
Compound 42 (Sulfide 1,4-naphthoquinone)C. neoformans1.56
Compound 43 (Sulfide 1,4-naphthoquinone)C. albicans3.125
2,3-DBNQCandida species&lt;1.56 - 6.25
Dermatophytes&lt;1.56
2-MNQCryptococcus spp.3.12 - 12.5
Data compiled from studies on the antifungal properties of various naphthoquinone derivatives. nih.govscielo.brresearchgate.net

Modulation of Cellular Processes

The influence of naphthopyranone derivatives extends to the fundamental processes that control cell fate, including proliferation and programmed cell death (apoptosis).

Certain naphthopyran derivatives have been identified as potent anti-proliferative agents. nih.gov One such compound, a 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile derivative, exhibited high cytotoxicity with nanomolar IC50 values. nih.gov The mechanism for this effect was linked to the destabilization of microtubules, which are essential for cell division. nih.gov This disruption leads to a strong G2/M cell cycle arrest, preventing cancer cells from completing mitosis and proliferating. nih.gov

Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death, through the activation of specific signaling pathways. nih.govnih.gov Apoptosis is a highly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.govnih.gov Both pathways converge on the activation of a family of proteases called caspases. nih.govyoutube.com Research on a naphthopyran derivative showed that its induction of G2/M arrest resulted in a significant increase in the sub-G1 cell population, a hallmark of apoptosis, through the activation of effector caspases 3 and 7. nih.gov The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates initiator caspase-9, leading to the activation of executioner caspases like caspase-3. nih.govyoutube.com

Interdisciplinary Research Perspectives and Future Directions

Integration of Synthetic Chemistry, Computational Science, and Chemical Biology for Naphthopyranone Research

The advancement of naphthopyranone research is increasingly dependent on a synergistic interplay between synthetic chemistry, computational science, and chemical biology. This integrated approach creates a powerful cycle of design, synthesis, and testing that accelerates discovery.

Synthetic Chemistry forms the foundation by providing the physical compounds for investigation. Chemists develop novel methods to construct the core naphthopyranone scaffold and its derivatives. nih.govresearchgate.net This includes creating libraries of related compounds through techniques like multicomponent reactions, which efficiently generate molecular diversity from simple precursors. nih.gov Green chemistry principles are also being integrated to make these syntheses more environmentally friendly. nih.govnih.gov The ability to synthesize specific analogues, such as deoxy analogues of natural products, allows for systematic structure-activity relationship (SAR) studies. murdoch.edu.au

Computational Science offers predictive power, guiding both synthesis and biological evaluation. nih.govfrontiersin.org Techniques like Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations can predict molecular structures, reactivity, and stability. mdpi.comresearchgate.net For example, computational analysis can identify the most likely sites for chemical reactions or predict how a molecule will interact with a biological target, such as an enzyme's active site. mdpi.comresearchgate.net This in silico approach helps to prioritize which derivatives to synthesize and test, saving time and resources. nih.gov

Chemical Biology utilizes the synthesized compounds to probe and modulate biological systems. researchgate.net Naphthopyranones are tested for a wide range of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. researchgate.netnih.gov Chemical biologists use these molecules to study cellular processes, such as bacterial cell division or the function of specific transcription factors like c-Myb. nih.govnih.gov The biological data generated feeds back into the design phase, informing computational models and guiding synthetic chemists to create more potent and selective compounds. nih.gov

This collaborative loop ensures that research is not conducted in isolation. Synthetic chemists provide the tools, computational scientists refine the designs, and chemical biologists uncover the functional applications, with each discipline informing and advancing the others.

Table 1: Roles of Different Disciplines in Naphthopyranone Research

DisciplinePrimary Role and ContributionExamples of Application
Synthetic ChemistryProvides physical access to novel and known naphthopyranone compounds for study. Develops efficient and sustainable reaction pathways.- One-pot synthesis of naphthopyran derivatives. researchgate.net
  • Multicomponent reactions to build compound libraries. nih.gov
  • Green synthesis using visible light or water as a solvent. nih.govnih.gov
  • Computational SciencePredicts molecular properties, models interactions with biological targets, and guides the design of new derivatives.- DFT and MD simulations to understand reactivity and stability. mdpi.comresearchgate.net
  • In silico screening for target identification and ADMET prediction. nih.govfrontiersin.org
  • Modeling binding affinity to enzymes like HIV protease. researchgate.net
  • Chemical BiologyEvaluates the biological activity of compounds and uses them as tools to investigate biological pathways and mechanisms.- Screening for antimicrobial and cytotoxic activity. nih.gov
  • Identifying and characterizing enzyme inhibitors (e.g., c-Myb, FtsZ). nih.govnih.gov
  • Studying mechanisms like the generation of reactive oxygen species (ROS). researchgate.net
  • Emerging Methodologies and Technologies in the Study of Naphthopyranone Compounds

    Research into naphthopyranones is being propelled by a host of emerging methodologies and technologies that offer greater efficiency, precision, and insight. These innovations span the entire research pipeline, from synthesis to analysis and application.

    Advances in Synthesis:

    Green Synthetic Methods: There is a significant shift towards environmentally benign synthesis. Visible-light-mediated reactions, for instance, allow for [3+2] cycloadditions to build related naphtho[2,3-b]furan-4,9-dione (B1206112) cores under mild conditions. nih.gov Other green approaches include the use of ultrasound irradiation to accelerate condensation reactions and on-water synthesis, which leverages the unique properties of water to promote reactivity and simplify purification. nih.govnih.gov

    Domino and Multicomponent Reactions (MCRs): These highly efficient processes allow for the construction of complex molecular architectures in a single step from simple starting materials. acs.org MCRs are particularly valuable for rapidly generating libraries of diverse naphthopyranone derivatives for biological screening. nih.govmdpi.com

    Advanced Analytical and Screening Techniques:

    High-Resolution Mass Spectrometry (HR-ESI-MS): This technology is crucial for the precise identification and characterization of novel naphthopyranones isolated from natural sources or produced through synthesis. nih.gov

    Multi-Dimensional NMR: Techniques like 2D-NMR are indispensable for the unambiguous structural elucidation of complex naphthopyranone dimers and other intricate derivatives. nih.gov

    Biotechnological Platforms: The use of microorganisms in biotransformation studies is an emerging strategy to generate novel metabolites that may not be accessible through traditional synthesis. nih.govfrontiersin.org These platforms can create unique derivatives for bioactivity screening.

    Innovative Chemical Biology Tools:

    Click Chemistry: This set of powerful and reliable reactions is being used to modify naphthopyranones for specific applications. For example, installing an alkyne handle onto the naphthopyranone scaffold allows it to be used in click chemistry reactions for intracellular localization studies. nih.gov

    Table 2: Emerging Methodologies in Naphthopyranone Research

    Methodology/TechnologyDescriptionApplication in Naphthopyranone Research
    Visible-Light-Mediated SynthesisUses light as a source of energy to drive chemical reactions, often under mild and environmentally friendly conditions.Synthesis of naphtho[2,3-b]furan-4,9-diones, providing a green route to related scaffolds. nih.gov
    Ultrasound-Assisted SynthesisEmploys ultrasonic waves to accelerate reactions, leading to shorter reaction times and higher yields.Facile and efficient synthesis of 4-hydroxy-2H-pyran-2-one derivatives. nih.gov
    On-Water SynthesisUtilizes water as the reaction medium, which can enhance reaction rates and simplify product purification.Green, one-pot synthesis of related thieno[3,2-c]pyrans. nih.gov
    BiotransformationUses microorganisms or enzymes to chemically modify a substrate, generating novel derivatives.Creation of new metabolites from precursor molecules for bioactivity screening. nih.govfrontiersin.org
    Click ChemistryA class of biocompatible reactions used to join molecular building blocks with high efficiency and specificity.Functionalization of naphthopyranones for use as chemical probes in localization studies. nih.gov

    Identification of Key Research Gaps and Challenges for Future Exploration

    Despite significant progress, the field of naphthopyranone research contains several knowledge gaps and faces ongoing challenges. wjarr.comresearchgate.net Addressing these areas is crucial for fully realizing the therapeutic and technological potential of these compounds.

    Incomplete Mechanistic Understanding: While numerous naphthopyranones exhibit potent biological activity, their precise molecular mechanisms of action are often not fully understood. nih.gov For many compounds identified in screening, the specific cellular targets remain unknown. Future research must move beyond phenotypic screening to detailed target identification and pathway analysis.

    Challenges in Regio- and Stereoselective Synthesis: The chemical synthesis of complex natural naphthopyranones can be difficult. A significant challenge is controlling the regioselectivity and stereochemistry of reactions to produce a single, desired isomer. researchgate.net Developing new catalysts and synthetic strategies to overcome this hurdle is a key priority.

    Limited Exploration of Structural Diversity: The naturally occurring naphthopyranone framework is just a starting point. There is a vast, unexplored chemical space of non-natural derivatives. A major gap exists in the systematic exploration of this space to discover novel scaffolds with unique biological properties. nih.gov

    Overcoming Antimicrobial Resistance: As antibiotic resistance becomes a more pressing global issue, there is an urgent need for new antimicrobial agents. nih.gov While some naphthopyranones show promise, a concerted effort is needed to optimize their activity against resistant pathogens and to understand their mechanisms to avoid cross-resistance.

    Predicting and Mitigating Toxicity: Some fungi produce highly toxic naphthopyranone metabolites. nih.gov When considering these fungi for applications like biocontrol, a key challenge is to understand and control the production of these toxic compounds to ensure environmental and biological safety. nih.gov

    Table 3: Key Research Gaps and Future Challenges

    Research Gap / ChallengeDescriptionDirection for Future Exploration
    Mechanism of ActionFor many bioactive naphthopyranones, the specific molecular targets and pathways they modulate are unknown.Employing proteomics, genomics, and advanced chemical biology tools to identify binding partners and affected pathways.
    Selective SynthesisDifficulty in controlling the regio- and stereochemical outcome of synthetic reactions to produce specific isomers.Development of novel catalysts and asymmetric synthesis methodologies. researchgate.net
    Structural DiversityThe full potential of non-natural naphthopyranone scaffolds has not been sufficiently explored.Using combinatorial chemistry and MCRs to build large, diverse compound libraries for screening. nih.gov
    Antimicrobial Drug DevelopmentThe need for novel antibiotics to combat the rise of drug-resistant pathogens.Systematic optimization of lead compounds against resistant bacterial and fungal strains. nih.gov
    Biocontrol SafetyThe risk of beneficial fungi producing toxic naphthopyranone metabolites.Genetic and metabolic engineering of fungal strains to eliminate the production of unwanted toxic compounds. nih.gov

    Potential for Novel Naphthopyranone-Based Chemical Probes and Research Tools

    Beyond their potential as therapeutic agents, naphthopyranones possess properties that make them attractive candidates for development as chemical probes and research tools to investigate complex biological questions.

    Enzyme and Protein Inhibitors: Naphthopyranones that act as potent and selective inhibitors of specific proteins are invaluable research tools. For example, inhibitors of the bacterial cell division protein FtsZ or the human transcription factor c-Myb can be used to dissect the roles of these proteins in cellular processes. nih.govnih.gov Such tools allow researchers to study the consequences of inhibiting a single protein with high temporal control, which is often difficult to achieve with genetic methods alone.

    Fluorescent Probes for Imaging: The extended conjugated π-system of the naphthopyranone core suggests that some derivatives may possess inherent fluorescent properties. Related molecular scaffolds have been developed into fluorescent chemosensors for detecting metal ions. mdpi.com Future work could focus on designing and synthesizing naphthopyranone derivatives with optimized photophysical properties (e.g., high quantum yield, photostability) for use in cellular imaging applications.

    Probes for Target Identification and Localization: By functionalizing a naphthopyranone with a reactive or reporter group, it can be transformed into a powerful chemical probe. A naphthopyranone bearing an alkyne tag was specifically synthesized for intracellular localization studies using click chemistry, demonstrating the feasibility of this approach. nih.gov Similarly, photo-affinity labeling probes could be developed to covalently link to their biological targets upon photoactivation, enabling subsequent identification by proteomics.

    Scaffolds for Combinatorial Chemistry: The naphthopyranone core serves as a versatile scaffold upon which to build libraries of compounds. These libraries can be used in high-throughput screening campaigns to identify new ligands for a wide range of biological targets, thereby accelerating the discovery of new research tools and drug leads.

    Table 4: Potential Applications of Naphthopyranones as Research Tools

    ApplicationDescriptionExample/Concept
    Specific Protein InhibitorsUsing the molecule to selectively block the function of a single protein, allowing for the study of its role in a biological pathway.Inhibiting FtsZ to study bacterial cell division or c-Myb to investigate its role in tumorigenesis. nih.govnih.gov
    Fluorescent ProbesDeveloping derivatives that emit light upon excitation, enabling visualization of cellular structures or processes.Designing novel naphthopyranones for live-cell imaging or as fluorescent sensors for specific ions or molecules. mdpi.com
    Activity-Based ProbesFunctionalizing the scaffold with reporter tags (e.g., biotin, alkyne) to identify and localize binding partners within a cell.Using an alkyne-tagged naphthopyranone for localization studies via click chemistry. nih.gov
    Scaffolds for Drug DiscoveryUtilizing the core structure as a foundation for building diverse chemical libraries to screen against new biological targets.Serving as a starting point for the synthesis of new heterocyclic compounds with diverse practical properties. beilstein-journals.org

    Q & A

    Q. What are the common synthetic routes for 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one?

    A widely used method involves Thrope-Ziegler cyclization of naphthol derivatives. For example, 2-hydroxy-1-naphthonitrile can undergo cyclization with propargyl bromide in DMF under basic conditions (K₂CO₃), followed by extraction with ethyl acetate and purification via column chromatography . Microwave-assisted synthesis has also been reported to enhance reaction efficiency and yield .

    Q. What spectroscopic techniques are recommended for structural confirmation of naphthopyranone derivatives?

    Key techniques include:

    • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks.
    • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination (e.g., HRMS-ESI-TOF with deviations <2 ppm) .
    • IR Spectroscopy : To identify functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches .

    Q. How should reaction progress be monitored during synthesis?

    Thin-Layer Chromatography (TLC) using solvent systems like n-hexane:ethyl acetate (9:1) is standard for tracking intermediates. Post-reaction, mixtures are quenched with ice, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄ .

    Q. What solvents are optimal for purifying naphthopyranone intermediates?

    Ethyl acetate is commonly used for extraction due to its polarity, which effectively isolates phenolic and carbonyl-containing intermediates. Gradient elution with hexane:ethyl acetate mixtures in column chromatography ensures high purity .

    Advanced Research Questions

    Q. How does microwave irradiation optimize cyclization steps in naphthopyranone synthesis?

    Microwave heating reduces reaction time (e.g., from hours to minutes) and improves yield by enabling uniform temperature control. For example, cyclization of 2-hydroxy-1-naphthonitrile under microwave conditions achieved >85% yield compared to 60% with conventional heating .

    Q. What strategies mitigate by-product formation during Thrope-Ziegler cyclization?

    • Catalyst Optimization : Use of Lewis acids (e.g., POCl₃) to stabilize intermediates.
    • Temperature Control : Maintaining temperatures below 80°C minimizes side reactions like polymerization.
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .

    Q. How can stereochemical outcomes be controlled in dihydroxy-naphthopyranone synthesis?

    Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) can direct stereochemistry. For example, cryptosporin derivatives (3,4,9-trihydroxy isomers) were synthesized with >95% enantiomeric excess using chiral resolution techniques .

    Q. How do structural modifications (e.g., glucosyl or aryl groups) influence biological activity?

    Substituents at the C-6 position (e.g., β-D-glucopyranosyloxy groups) enhance water solubility and bioavailability, while aryl groups at C-2 modulate antimicrobial activity. Comparative studies show that 6-(benzofuranyl) derivatives exhibit higher antifungal potency (MIC: 2 µg/mL) than non-substituted analogs .

    Q. How to resolve contradictions in reported biological activities of structural analogs?

    Systematic SAR (Structure-Activity Relationship) studies are critical. For instance, conflicting data on antitumor activity between α-lapachone derivatives (4,9-dihydroxy vs. non-hydroxylated) can be attributed to redox cycling efficiency, which is influenced by hydroxyl group positioning .

    Q. What are the stability considerations for storing this compound?

    The compound is light-sensitive and hygroscopic. Store under inert gas (N₂/Ar) at -20°C in amber vials. Degradation products (e.g., quinones) can form under oxidative conditions, necessitating periodic HPLC purity checks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.